methyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a complex organic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is known for its versatile biological profiles and has been studied for various applications in medicinal and pharmaceutical chemistry .
Preparation Methods
The synthesis of METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as stirring without solvent at room temperature or using a steam bath . Industrial production methods often involve the use of green catalysts and one-pot synthesis techniques to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other heterocyclic compounds. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antidiabetic agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as monoamine oxidase, by binding to their active sites. This inhibition can lead to various therapeutic effects, including the reduction of oxidative stress and the modulation of neurotransmitter levels .
Comparison with Similar Compounds
METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern on the chromene ring. Similar compounds include other 2H/4H-chromene derivatives, such as hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime and 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylate. These compounds share similar biological activities but differ in their specific chemical structures and properties .
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[(6,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO5/c1-11-8-14-16(22)10-18(26-17(14)9-12(11)2)19(23)21-15-7-5-4-6-13(15)20(24)25-3/h4-10H,1-3H3,(H,21,23) |
InChI Key |
QUCOHKPTQDMOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.